

1,2-Benzenedithiol: A Technical Guide to Emerging Research Frontiers

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzenedithiol, a seemingly simple aromatic dithiol, is a cornerstone ligand in coordination chemistry and a versatile building block in materials science and organic synthesis. Its ability to form stable, redox-active complexes with a vast array of metals has opened up numerous avenues of research, from the development of novel catalysts and molecular conductors to the synthesis of potential therapeutic agents. This technical guide provides an in-depth exploration of the core properties of **1,2-benzenedithiol**, its synthesis, and its applications. We present a comprehensive summary of its quantitative data, detailed experimental protocols for its use, and a visual representation of its role in synthetic workflows and potential applications. This document aims to serve as a foundational resource for professionals seeking to innovate in the fields of chemistry, materials science, and drug development by leveraging the unique characteristics of this remarkable molecule.

Core Properties of 1,2-Benzenedithiol

1,2-Benzenedithiol, also known as 1,2-dimercaptobenzene, is a colorless to pale yellow viscous liquid with a characteristic strong, unpleasant odor.[1][2] It is soluble in many organic solvents and in basic water.[1][2][3] Its key feature is the pair of adjacent thiol (-SH) groups on a benzene ring, which dictates its chemical reactivity and utility.

Physical and Chemical Properties



The fundamental physical and chemical properties of **1,2-benzenedithiol** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₆ S ₂	[1]
Molar Mass	142.24 g/mol	[1]
Appearance	Colorless to pale yellow viscous liquid	[1][2]
Density	1.236 g/mL at 25 °C	[1][2]
Melting Point	22 to 24 °C (72 to 75 °F; 295 to 297 K)	[1]
Boiling Point	119 to 120 °C (246 to 248 °F; 392 to 393 K) at 17 mmHg	[1]
Flash Point	104.0 °C (219.2 °F; 377.1 K)	[1]
Solubility	Soluble in basic water, benzene, ethanol, diethyl ether, ethyl acetate.	[1][3]
CAS Number	17534-15-5	[1]

Spectroscopic Data

The spectroscopic signature of **1,2-benzenedithiol** is crucial for its identification and for studying its coordination to metal centers. Key spectroscopic data for a specific arsenic(III) complex, Iodo-(benzene-1,2-dithiolato-S,S')-arsenic(III) (AsI(PhS₂)), are presented as an example of the characterization of its derivatives.[4]



Spectroscopic Data for AsI(PhS ₂)	Value	Reference(s)
¹ H NMR (500.20 MHz, CDCl ₃)	δ/ppm = 7.59 (dd, J = 6.0, 3.0 Hz, 2H, Ar–H), 7.24 (dd, J = 6.0, 3.5 Hz, 2H, Ar–H)	[4]
¹³ C NMR (125.79 MHz, CDCl ₃)	δ/ppm = 140.92 (2C, Ar), 127.18 (2C, Ar), 126.23 (2C, Ar)	[4]
UV-Vis (CH ₂ Cl ₂)	$\lambda_{\text{max}}/\text{nm} \ (\epsilon/\text{M}^{-1}\cdot\text{cm}^{-1}) = 370$ (6000)	[4]
IR (KBr)	v _{max} /cm ⁻¹ : 1443w, 1421m, 1248w, 1135w, 933w, 846w, 741vs, 660w, 465w, 429w, 407w, 390s	[4]
ESI-MS	m/z = 214.8966 [M - I + H] ⁺ (calc. 214.8965)	[4]

Synthesis and Reactivity Synthetic Protocols

Several methods for the synthesis of **1,2-benzenedithiol** have been reported. The most common and efficient methods are detailed below.

Protocol 2.1.1: Ortho-lithiation of Benzenethiol

This one-pot procedure provides a high yield of 1,2-benzenedithiol.[5]

- Step 1: Deprotonation and Lithiation
 - Benzenethiol is treated with two equivalents of butyl lithium (BuLi). The first equivalent deprotonates the thiol, while the second removes a proton from the ortho position of the benzene ring.
 - \circ C₆H₅SH + 2 BuLi \rightarrow C₆H₄(SLi)Li + 2 BuH[1]



- Step 2: Sulfidation
 - Elemental sulfur is added to the dilithiated intermediate.
 - C₆H₄(SLi)Li + S → C₆H₄(SLi)₂[1]
- Step 3: Acidification
 - The resulting dithiolate is treated with hydrochloric acid to yield **1,2-benzenedithiol**.
 - \circ C₆H₄(SLi)₂ + 2 HCl → C₆H₄(SH)₂ + 2 LiCl[1]
 - This method has been reported to achieve a yield of 96%.[5]

Protocol 2.1.2: From 2-Aminobenzenethiol

This was the original method for the synthesis of 1,2-benzenedithiol.[1][6]

- Step 1: Diazotization
 - 2-Aminobenzenethiol is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
- Step 2: Nucleophilic Substitution
 - The diazonium group is subsequently displaced by a thiol group through various methods,
 such as reaction with a sulfur-containing nucleophile.

Key Reactions

- **1,2-Benzenedithiol** undergoes several characteristic reactions, making it a versatile precursor in organic synthesis and coordination chemistry.
- Oxidation: Oxidation of 1,2-benzenedithiol typically leads to the formation of a polymeric disulfide.[1]
- Condensation: It readily condenses with ketones and aldehydes to form 1,3-benzodithioles.
 [1]



- \circ C₆H₄(SH)₂ + RR'CO → C₆H₄S₂CRR' + H₂O[1]
- Coordination Chemistry: As a dianionic ligand, it chelates to metal ions to form metal dithiolene complexes.[1][6]
 - C₆H₄(SH)₂ + MCl₂ → M(S₂C₆H₄) + 2 HCl (generalized reaction)

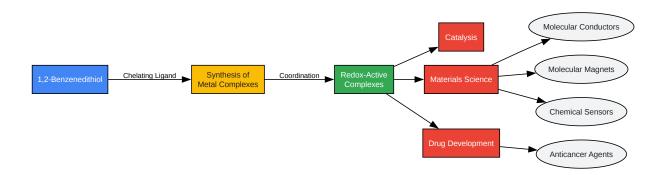
Potential Research Areas and Applications

The unique properties of **1,2-benzenedithiol** and its derivatives have led to their application in a wide range of research areas. The following sections highlight some of the most promising avenues for future investigation.

Coordination Chemistry and Catalysis

The conjugate base of **1,2-benzenedithiol** is an excellent chelating agent for a variety of metals, forming stable dithiolene complexes.[1][6] These complexes are of significant interest due to their rich redox chemistry, where both the metal center and the ligand can be redox-active.[7][8] This property makes them promising candidates for:

- Catalysis: As catalysts in organic synthesis.[2][9]
- Molecular Conductors: As building blocks for conducting materials.[10]
- Magnetic Materials: The ability to fine-tune the electronic properties of the metal and ligand allows for the design of molecules with specific magnetic properties.





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Logical relationships of **1,2-benzenedithiol** applications.

Materials Science

The planar structure and extended π -systems of metal-bis(**1,2-benzenedithiol**ato) complexes make them attractive for applications in materials science.[10] The ability to form stacked structures and the potential for intermolecular S···S interactions can lead to materials with interesting electronic properties, such as high conductivity.[10]

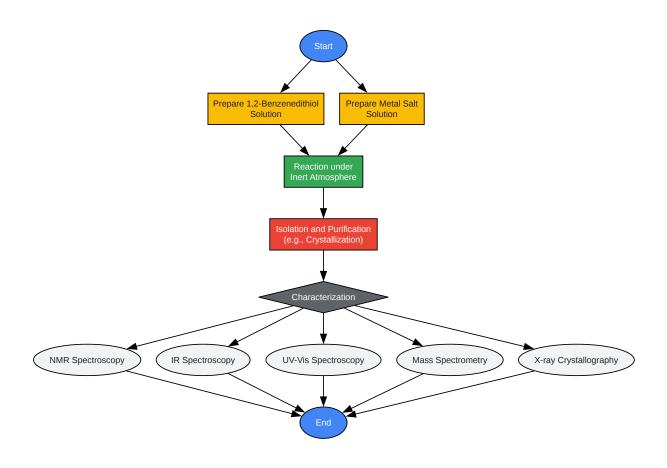
Drug Development

1,2-Benzenedithiol and its derivatives have shown potential in the field of medicine. For instance, they have been used in the synthesis of anticancer drugs.[2][9] Arsenic(III) complexes of **1,2-benzenedithiol** have demonstrated significant cytotoxicity against human acute promyelocytic leukemia cell lines.[4][11] The IC₅₀ value for these complexes was found to be around 10 μM after 48 hours of treatment.[4][11] This opens up a promising area of research for the development of novel chemotherapeutic agents.

Experimental Workflow for Synthesis and Characterization of Metal-Dithiolene Complexes

The following diagram illustrates a generalized workflow for the synthesis and characterization of metal complexes of **1,2-benzenedithiol**.





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Generalized workflow for metal-dithiolene complex synthesis.

Detailed Protocol: Synthesis of Arsenic(III) Complexes

The following protocol for the synthesis of iodo-(benzene-1,2-dithiolato-S,S')-arsenic(III) is adapted from Bałabańska et al. (2019).[4]

Materials:



- 1,2-Benzenedithiol
- Arsenic(III) iodide (AsI₃)
- Chloroform (CHCl₃), saturated with nitrogen
- Procedure:
 - Dissolve 1 mmol of 1,2-benzenedithiol in nitrogen-saturated chloroform.
 - Add an equimolar amount of arsenic(III) iodide to the solution.
 - Heat the reaction mixture and stir under reflux for 5 hours.
 - Concentrate the solution under reduced pressure.
 - Place the concentrated solution in a refrigerator.
 - Crystals of the product will form over the course of a week and can be isolated.
- Yield: 47.7%[4]

Conclusion and Future Outlook

- **1,2-Benzenedithiol** continues to be a molecule of significant interest with a wide range of potential applications. Its rich coordination chemistry and the redox-active nature of its metal complexes provide a fertile ground for the development of new technologies. Future research is likely to focus on:
- Fine-tuning the electronic properties of dithiolene complexes for specific applications in catalysis and materials science.
- Exploring the biological activity of a wider range of metal complexes of 1,2-benzenedithiol
 and its derivatives for drug development.
- Developing novel synthetic methodologies to create more complex and functionalized dithiolene-based ligands.



This guide has provided a snapshot of the current state of research on **1,2-benzenedithiol**. It is our hope that the information presented herein will inspire and facilitate further innovation in this exciting and dynamic field of chemistry.

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